molecular formula C24H25N3O5 B12406182 Chitin synthase inhibitor 7

Chitin synthase inhibitor 7

Cat. No.: B12406182
M. Wt: 435.5 g/mol
InChI Key: DJZJXOZJMUAOBY-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chitin synthase inhibitor 7 is a compound that targets the enzyme chitin synthase, which is responsible for the synthesis of chitin. Chitin is a crucial component of the cell walls of fungi and the exoskeletons of insects. By inhibiting chitin synthase, this compound disrupts the formation of chitin, making it a valuable tool in antifungal and insecticidal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chitin synthase inhibitor 7 involves the design and synthesis of maleimide compounds. These compounds are synthesized through a series of chemical reactions, including the formation of β-1,4 glycoside bonds . The reaction conditions typically involve the use of solvents like methanol and water, and the reactions are carried out at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the isolation and purification of the compound through techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Chitin synthase inhibitor 7 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with modified functional groups .

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

(E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-N-(4-methylphenyl)-4-oxobut-2-enamide

InChI

InChI=1S/C24H25N3O5/c1-16-3-5-17(6-4-16)25-21(28)9-10-22(29)27-13-11-24(12-14-27)19-15-18(31-2)7-8-20(19)26-23(30)32-24/h3-10,15H,11-14H2,1-2H3,(H,25,28)(H,26,30)/b10-9+

InChI Key

DJZJXOZJMUAOBY-MDZDMXLPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C/C(=O)N2CCC3(CC2)C4=C(C=CC(=C4)OC)NC(=O)O3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=CC(=O)N2CCC3(CC2)C4=C(C=CC(=C4)OC)NC(=O)O3

Origin of Product

United States

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